N6-Propionyl Cordycepin

Description

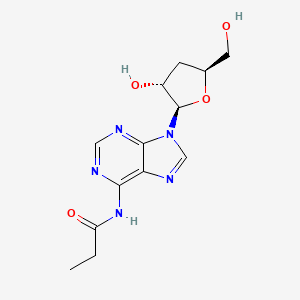

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRCIUDOEWOPKD-HHURGBBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N6-Propionyl Cordycepin: A Novel Prodrug Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog from the fungus Cordyceps militaris, has demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] However, its clinical translation has been severely hampered by significant pharmacokinetic challenges.[1] Chief among these is its rapid inactivation in vivo by the enzyme adenosine deaminase (ADA), which deaminates cordycepin into the inactive metabolite 3'-deoxyinosine.[4][5][6] This leads to a short biological half-life and diminished therapeutic efficacy.[1][7] To overcome this critical limitation, N6-Propionyl Cordycepin has been developed as a prodrug. By masking the 6-amino group susceptible to ADA with a propionyl moiety, this derivative is designed to resist enzymatic degradation, improve systemic circulation, and enhance the targeted delivery of the active cordycepin molecule to pathological tissues. This guide provides a comprehensive technical overview of the rationale, chemical properties, mechanism of action, and experimental methodologies associated with N6-Propionyl Cordycepin, positioning it as a promising candidate for further drug development.

The Rationale for Cordycepin Modification: Overcoming Biological Barriers

The therapeutic potential of cordycepin is well-documented. It exerts its effects through multiple mechanisms, including the termination of mRNA polyadenylation, activation of AMP-activated protein kinase (AMPK), and inhibition of the PI3K/mTOR/AKT signaling pathway.[1][8] These actions contribute to its ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses, making it a molecule of significant interest for oncology and inflammatory diseases.[1][9][10]

However, the clinical utility of unmodified cordycepin is constrained by several factors:

-

Rapid Enzymatic Inactivation: Adenosine deaminase (ADA) is ubiquitous in the bloodstream and tissues. It rapidly converts cordycepin to 3'-deoxyinosine, which lacks the desired biological activity.[5][6] This metabolic instability results in a very short plasma half-life.[1][7]

-

Poor Solubility: Cordycepin has low water solubility, which complicates the development of stable and effective formulations for clinical administration, particularly for intravenous routes.[1][11][12]

-

Cellular Uptake and Activation: Efficacy is dependent on cellular uptake via nucleoside transporters like hENT1 and subsequent intracellular phosphorylation to its active triphosphate form (3'-dATP).[13][14] Resistance can emerge from poor transport or inefficient phosphorylation.[14]

The development of N6-Propionyl Cordycepin is a direct strategic response to the primary challenge of ADA-mediated degradation. By acylating the 6-amino group, the site of ADA action is sterically hindered, rendering the molecule resistant to deamination.[4] This prodrug approach is designed to allow the modified compound to circulate longer, reach target tissues, and then, through intracellular enzymatic cleavage (e.g., by esterases), release the active cordycepin inside the cancer cell.

Chemical Profile and Pharmacokinetics

Structural Comparison and Synthesis

N6-Propionyl Cordycepin is a derivative where the hydrogen atom of the N6-amino group of the adenine base is replaced by a propionyl group (CH₃CH₂CO-). This seemingly minor modification has profound implications for its biological stability.

Caption: Comparison of Adenosine, Cordycepin, and N6-Propionyl Cordycepin.

The synthesis of N-acyl cordycepin derivatives is typically achieved through standard acylation reactions, where cordycepin is treated with a corresponding acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a suitable base and solvent. Purification is commonly performed using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).

Predicted Pharmacokinetic Advantages

The addition of the propionyl group is hypothesized to confer several pharmacokinetic benefits:

| Parameter | Unmodified Cordycepin | N6-Propionyl Cordycepin (Predicted) | Rationale for Improvement |

| Metabolic Stability | Low; Rapidly degraded by ADA.[4][5] | High | Propionyl group at N6 position blocks access for adenosine deaminase (ADA), preventing inactivation. |

| Biological Half-life | Short.[1][7] | Extended | Reduced rate of metabolic clearance leads to longer circulation time in the plasma. |

| Bioavailability | Low | Increased | Enhanced stability in the gastrointestinal tract and plasma may lead to greater systemic exposure. |

| Solubility | Low in water.[1] | Potentially Modified | The lipophilicity is increased, which could alter solubility profiles and tissue distribution. |

Mechanism of Action: A Prodrug Approach

The mechanism of N6-Propionyl Cordycepin is predicated on its function as a prodrug. It is designed to be inactive in its modified form and requires bioactivation within the target cell to exert its therapeutic effects.

Caption: Intracellular activation pathway of N6-Propionyl Cordycepin.

-

Systemic Circulation and Cellular Uptake: The ADA-resistant N6-Propionyl Cordycepin circulates systemically, allowing for an extended window to reach tumor tissues. It is then transported into cancer cells, likely via the same human equilibrative nucleoside transporters (hENT1) that internalize cordycepin.[13][14]

-

Intracellular Cleavage: Once inside the cell, intracellular enzymes such as carboxylesterases or amidases cleave the propionyl group from the N6 position. This enzymatic action releases the active cordycepin molecule.

-

Phosphorylation to Active Form: The liberated cordycepin is subsequently phosphorylated by adenosine kinase (ADK) and other kinases to cordycepin monophosphate, diphosphate, and finally to the active cytotoxic agent, cordycepin triphosphate (3'-dATP).[5][13]

-

Induction of Cytotoxicity: As an analog of adenosine triphosphate (ATP), 3'-dATP competitively inhibits various ATP-dependent processes. Its primary cytotoxic mechanisms include:

-

Termination of RNA Synthesis: Incorporation of 3'-dATP into a growing mRNA chain by RNA polymerase leads to premature chain termination because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond.[1][13]

-

Inhibition of Signaling Pathways: 3'-dATP can compete with ATP, leading to the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[8][15]

-

Experimental Protocols and Methodologies

Validating the efficacy of N6-Propionyl Cordycepin requires a series of rigorous in vitro and in vivo experiments.

Protocol: In Vitro ADA Resistance Assay

Objective: To confirm that N6-Propionyl Cordycepin is more resistant to degradation by adenosine deaminase (ADA) than the parent compound.

Methodology:

-

Reaction Setup: Prepare reaction mixtures in phosphate-buffered saline (PBS) containing:

-

Control: Cordycepin (e.g., 100 µM) + ADA enzyme.

-

Test: N6-Propionyl Cordycepin (100 µM) + ADA enzyme.

-

Negative Controls: Each compound in PBS without the enzyme.

-

-

Incubation: Incubate all samples at 37°C.

-

Time-Course Sampling: Withdraw aliquots from each reaction at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., perchloric acid) or by heat inactivation.

-

Analysis by HPLC: Analyze the concentration of the parent compound (Cordycepin or N6-Propionyl Cordycepin) and its potential deaminated metabolite in each sample using a validated reverse-phase HPLC method with UV detection.

-

Data Interpretation: Plot the percentage of the remaining parent compound against time. A significantly slower degradation rate for N6-Propionyl Cordycepin compared to cordycepin validates its ADA resistance.

Protocol: Cell Viability and Apoptosis Assay

Objective: To evaluate the cytotoxic and pro-apoptotic effects of N6-Propionyl Cordycepin on cancer cell lines.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., 4T1 breast cancer, U251 glioblastoma) in 96-well plates and allow them to adhere overnight.[4]

-

Treatment: Treat the cells with a serial dilution of N6-Propionyl Cordycepin, unmodified cordycepin, and a vehicle control for 48-72 hours.

-

Viability Assessment (MTT/MTS Assay):

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Apoptosis Assessment (Annexin V/PI Staining):

-

Treat cells in 6-well plates as described above.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Self-Validation: The inclusion of unmodified cordycepin as a positive control and a vehicle-only control is critical. An effective prodrug should exhibit comparable or superior cytotoxicity to the parent drug after the treatment period.

Future Directions and Challenges

The development of N6-Propionyl Cordycepin represents a significant step toward realizing the therapeutic potential of cordycepin. However, several challenges and future research directions remain.

Caption: Key areas for the future development of N6-Propionyl Cordycepin.

-

In Vivo Pharmacokinetics and Efficacy: Comprehensive animal studies are required to formally characterize the pharmacokinetic profile (half-life, Cmax, AUC) and demonstrate superior anti-tumor efficacy of N6-Propionyl Cordycepin compared to cordycepin in relevant cancer models.

-

Toxicity Profile: A thorough evaluation of the prodrug's safety and toxicity profile is essential. While the prodrug itself is designed to be non-toxic, potential off-target effects or toxicity from the released propionate must be assessed.[4]

-

Biomarker Identification: Identifying biomarkers, such as the expression levels of intracellular activating enzymes (esterases) or nucleoside transporters (hENT1), could help select patient populations most likely to respond to treatment.

-

Combination Therapies: Exploring the synergistic potential of N6-Propionyl Cordycepin with standard-of-care chemotherapies or targeted agents could lead to more effective treatment regimens.

By systematically addressing these areas, N6-Propionyl Cordycepin can be advanced from a promising preclinical candidate to a viable clinical therapy, potentially unlocking the full therapeutic power of cordycepin for patients in need.

References

-

Cui, Y., et al. (2021). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. MDPI. Available at: [Link]

-

TANG, W. (2012). Cordycepin: pharmacological properties and their relevant mechanisms. TANG [HUMANITAS MEDICINE]. Available at: [Link]

-

Lee, J.B., et al. (2017). Development of Cordycepin Formulations for Preclinical and Clinical Studies. AAPS PharmSciTech. Available at: [Link]

-

Wang, Y., et al. (2024). Development of an adenosine deaminase-resistant cordycepin prodrug activated by Pseudomonas carboxypeptidase G2. PubMed. Available at: [Link]

-

Tan, L., et al. (2022). Application and research progress of cordycepin in the treatment of tumours (Review). Spandidos Publications. Available at: [Link]

-

Wang, Y., et al. (2024). Development of an adenosine deaminase-resistant Cordycepin prodrug activated by Pseudomonas carboxypeptidase G2. ResearchGate. Available at: [Link]

-

Khan, M.A., et al. (2020). Action Mechanism, Benefits and Cultivation (ABC) of Cordyceps. Longdom Publishing. Available at: [Link]

-

Qi, L., et al. (2024). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. PubMed Central. Available at: [Link]

-

Wang, Q., et al. (2022). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. National Center for Biotechnology Information. Available at: [Link]

-

Can, Z. (2022). CORDYCEPIN AND ITS BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Wang, Q., et al. (2022). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. ResearchGate. Available at: [Link]

-

Tsai, Y.J., et al. (2010). Pharmacokinetics of Adenosine and Cordycepin, a Bioactive Constituent of Cordyceps sinensis in Rat. ACS Publications. Available at: [Link]

-

Goral, M., et al. (2024). 8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase—Preliminary Experimental and Theoretical Studies. MDPI. Available at: [Link]

-

Goral, M., et al. (2021). Cordycepin and derivatives in pre-clinical and clinical trials. Medicina Internacia Revuo. Available at: [Link]

-

de Moor, C.H., et al. (2020). A Systematic Review of the Biological Effects of Cordycepin. MDPI. Available at: [Link]

-

Lee, H., et al. (2018). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. MDPI. Available at: [Link]

-

University of Oxford. (2021). Anti-cancer drug derived from fungus shows promise in clinical trials. Available at: [Link]

-

Liu, Y., et al. (2023). The role and mechanisms of cordycepin in inhibiting cancer cells. National Center for Biotechnology Information. Available at: [Link]

-

Kandeel, M., et al. (2022). Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication. ACS Omega. Available at: [Link]

-

Liu, Y., et al. (2023). The role and mechanisms of cordycepin in inhibiting cancer cells. SciELO. Available at: [Link]

-

Kumar, D., et al. (2020). Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19. National Center for Biotechnology Information. Available at: [Link]

-

Wang, D., et al. (2021). Interactions Between Adenosine Receptors and Cordycepin (3'- Deoxyadenosine) from Cordyceps Militaris: Possible Pharmacological Mechanisms for Protection of the Brain and the Amelioration of Covid-19 Pneumonia. Fortune Journals. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an adenosine deaminase-resistant cordycepin prodrug activated by Pseudomonas carboxypeptidase G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. interrev.com [interrev.com]

- 13. longdom.org [longdom.org]

- 14. ox.ac.uk [ox.ac.uk]

- 15. mdpi.com [mdpi.com]

N6-Propionyl Cordycepin structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of N6-Propionyl Cordycepin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordycepin (3'-deoxyadenosine), a nucleoside analogue isolated from fungi of the Cordyceps genus, has garnered significant attention for its broad spectrum of therapeutic properties, including anti-tumor, anti-inflammatory, and antiviral activities.[1][2][3][4] However, its clinical application can be limited by factors such as metabolic instability and cellular uptake. To address these limitations and explore structure-activity relationships, chemical modification of the cordycepin scaffold is a key area of research. This guide provides a detailed technical overview of N6-Propionyl Cordycepin, a derivative modified at the N6-amino position of the adenine ring. We will delve into its chemical structure, the scientific rationale for its synthesis, a comprehensive, field-proven synthetic protocol, and methods for its characterization.

Introduction: The Therapeutic Potential of Cordycepin

Cordycepin, first identified in Cordyceps militaris, is a structural analogue of adenosine, differing only by the absence of a hydroxyl group at the 3' position of its ribose moiety.[5][6] This seemingly minor structural change confers significant biological activity. Cordycepin can interfere with various cellular processes, including the inhibition of polyadenylation in mRNA synthesis and the modulation of critical signaling pathways like AMPK and PI3K/mTOR/AKT.[2][4] Its therapeutic potential has been demonstrated in numerous preclinical studies, showing effects against cancer, inflammation, viral infections, and metabolic disorders.[3][4][7] The pursuit of cordycepin derivatives aims to enhance these native properties, improve pharmacokinetic profiles, and generate novel therapeutic agents.

The Molecular Architecture of N6-Propionyl Cordycepin

N6-Propionyl Cordycepin is a semi-synthetic derivative of cordycepin. Its structure consists of the core cordycepin molecule—an adenine base linked to a 3'-deoxyribose sugar—with a propionyl group (CH₃CH₂CO-) covalently bonded to the exocyclic amino group at the N6 position of the adenine ring.

This acylation transforms the primary amine at the N6 position into a secondary amide. This modification significantly alters the molecule's electronic distribution, hydrogen bonding capability, and lipophilicity, which in turn can influence its interaction with biological targets and its metabolic fate.

Caption: General workflow for the synthesis and purification of N6-Propionyl Cordycepin.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add cordycepin (1.0 eq).

-

Expertise & Causality: An inert atmosphere is crucial to prevent the hydrolysis of the propionic anhydride by atmospheric moisture, which would reduce the reaction's efficiency. Flame-drying the glassware removes adsorbed water.

-

-

Dissolution: Add anhydrous pyridine (approx. 0.1 M concentration relative to cordycepin) to the flask and stir until the cordycepin is fully dissolved. Cool the solution to 0°C using an ice bath.

-

Expertise & Causality: Pyridine serves as both the solvent and a base to neutralize the propionic acid byproduct, driving the reaction to completion. Cooling to 0°C helps control the initial exothermic reaction upon adding the anhydride.

-

-

Acylation: Slowly add propionic anhydride (1.5 - 2.0 eq) to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Expertise & Causality: A slight excess of the acylating agent ensures the complete conversion of the starting material.

-

-

Reaction Monitoring (Self-Validation): Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase such as 10% Methanol in Dichloromethane. The product spot should be less polar (higher Rf value) than the cordycepin starting material. The reaction is typically complete within 4-12 hours.

-

Trustworthiness: TLC provides a real-time, qualitative assessment of the reaction. The disappearance of the starting material spot is a key indicator of completion, preventing premature work-up and ensuring a high yield.

-

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add methanol to quench any unreacted propionic anhydride.

-

Expertise & Causality: Methanol reacts with the excess anhydride to form methyl propionate and propionic acid, which are more easily removed during the work-up than the reactive anhydride.

-

-

Work-up & Extraction: Remove the solvents under reduced pressure (in vacuo). To the resulting residue, add Dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel and extract.

-

Expertise & Causality: The NaHCO₃ wash neutralizes and removes the pyridine and propionic acid byproduct from the organic layer, where the desired product resides.

-

-

Washing: Separate the organic layer and wash it sequentially with water and then brine.

-

Expertise & Causality: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the process of drying the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

-

Trustworthiness: Column chromatography separates the desired N6-Propionyl Cordycepin from any unreacted starting material, di-acylated byproducts, or other impurities, ensuring the high purity required for biological testing.

-

Product Characterization

The identity and purity of the synthesized N6-Propionyl Cordycepin must be confirmed through rigorous analytical methods.

| Analytical Technique | Expected Result / Key Data | Purpose |

| ¹H NMR | Appearance of new signals for the propionyl group (a triplet around 1.2 ppm for CH₃ and a quartet around 2.5 ppm for CH₂). A downfield shift of the NH proton. | Confirms the presence of the propionyl group and its attachment to the N6 position. |

| ¹³C NMR | Appearance of new signals corresponding to the propionyl carbons, including a carbonyl (C=O) signal around 175 ppm. | Confirms the carbon skeleton of the propionyl moiety. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of C₁₂H₁₇N₅O₄ (Exact Mass: 295.13). | Confirms the molecular weight of the final compound. |

| HPLC | A single, sharp peak indicates high purity (typically >95%). | Quantifies the purity of the final product. |

Conclusion

N6-Propionyl Cordycepin represents a rationally designed analogue of a potent natural product. The synthetic route via direct acylation is an efficient and well-established method for modifying the cordycepin scaffold. This guide provides a comprehensive framework, from the underlying chemical logic to a detailed, validated protocol suitable for implementation in a research or drug development setting. The systematic synthesis and evaluation of such derivatives are paramount to unlocking the full therapeutic potential of the cordycepin class of molecules.

References

-

Wei, H.P., Ye, X.L., Chen, Z., Zhong, Y.J., Li, P.M., Pu, S.C., & Li, X.G. (2009). Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain. European Journal of Medicinal Chemistry, 44(2), 665-669. Available at: [Link]

-

Tuli, H. S., Sharma, A. K., Sandhu, S. S., & Kashyap, D. (2013). Cordycepin: a bioactive metabolite with therapeutic potential. Life sciences, 93(23), 863–869. Available at: [Link]

-

Tan, L., Li, W., He, Y., & Song, R. (2020). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers in Pharmacology, 11, 1074. Available at: [Link]

-

Chembases. (n.d.). N6-Propionyl Cordycepin. Chembases. Retrieved January 25, 2026, from [Link]

-

de Moor, C. H., Bepler, T., Fan, L., & Chhabra, A. (2020). A Systematic Review of the Biological Effects of Cordycepin. Molecules, 25(21), 5056. Available at: [Link]

-

Wikipedia contributors. (2023, November 27). Cordycepin. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Ashraf, S. A., Elkhalifa, A. E. O., Siddiqui, A. J., Patel, M., Awadelkareem, A. M., Snoussi, M., ... & Alreshidi, M. (2020). Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential. Molecules, 25(12), 2735. Available at: [Link]

Sources

- 1. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cordycepin - Wikipedia [en.wikipedia.org]

- 6. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comparative Analysis of Bioavailability: N6-Propionyl Cordycepin as a Pro-Drug Strategy to Enhance Cordycepin's Therapeutic Window

Abstract

Cordycepin (3'-deoxyadenosine), a nucleoside analog derived from Cordyceps species, exhibits a broad spectrum of therapeutic activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Its clinical translation, however, is severely hampered by poor oral bioavailability due to rapid metabolic degradation by adenosine deaminase (ADA) and low intestinal permeability. This technical guide provides an in-depth analysis of N6-Propionyl Cordycepin, a rationally designed pro-drug aimed at overcoming these pharmacokinetic limitations. We will explore the mechanistic basis for its enhanced bioavailability, present comparative in vitro and in vivo data, and provide detailed experimental protocols for researchers in drug development. The evidence presented herein demonstrates that N6-Propionyl Cordycepin serves as a superior delivery form of Cordycepin, offering a promising strategy to unlock its full therapeutic potential.

Introduction: The Therapeutic Promise and Pharmacokinetic Challenge of Cordycepin (3'-deoxyadenosine)

Cordycepin is a fascinating molecule with a wide range of biological activities.[1] However, its journey from a promising compound to a viable therapeutic has been fraught with challenges, primarily centered around its pharmacokinetics.

Overview of Cordycepin's Mechanism of Action

Cordycepin's therapeutic effects are largely attributed to its influence on key cellular signaling pathways. As an adenosine analog, it can be converted intracellularly to cordycepin triphosphate, which can interfere with ATP-dependent processes.[1][2] Notably, cordycepin is a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mTOR signaling pathway.[2][3][4][5][6]

-

AMPK Activation: Cordycepin is considered a pro-drug that, once metabolized to cordycepin monophosphate, mimics AMP and activates AMPK.[7][8][9] AMPK is a central regulator of cellular energy homeostasis, and its activation by cordycepin contributes to beneficial metabolic effects.[9][10]

-

mTOR Inhibition: The activation of AMPK by cordycepin leads to the downstream inhibition of the mTORC1 signaling pathway, which is crucial for cell growth, proliferation, and protein synthesis.[3][4][5] This inhibition is a key mechanism behind cordycepin's anti-cancer properties.[11]

The Critical Barrier: Rapid Metabolic Inactivation by Adenosine Deaminase (ADA)

The Pro-Drug Hypothesis: Enhancing Stability and Absorption

To circumvent the rapid degradation and improve the bioavailability of Cordycepin, a pro-drug approach is a well-established strategy.[12] The core idea is to chemically modify the Cordycepin molecule to protect it from enzymatic attack by ADA. This modification should be reversible, allowing the pro-drug to be converted back to the active Cordycepin molecule within the target cells. N6-Propionyl Cordycepin is one such rationally designed pro-drug.

N6-Propionyl Cordycepin: A Rational Pro-Drug Design

The design of N6-Propionyl Cordycepin is a direct response to the metabolic vulnerability of the parent compound.

Chemical Modification and its Rationale

N6-Propionyl Cordycepin is synthesized by attaching a propionyl group to the N6 position of the adenine ring of Cordycepin. This modification serves a critical purpose: steric hindrance . The bulky propionyl group physically blocks the access of adenosine deaminase to the 6-amino group, thereby preventing deamination. This chemical "shield" is designed to be stable in the extracellular environment and during gastrointestinal transit.

Proposed Mechanism of Action: Bypassing ADA and Intracellular Conversion

The pro-drug strategy of N6-Propionyl Cordycepin follows a two-step mechanism:

-

Protection and Absorption: The propionyl group protects the molecule from degradation by ADA in the gut and bloodstream, allowing for increased absorption and systemic circulation of the intact pro-drug.

-

Intracellular Activation: Once the pro-drug enters the target cells, intracellular esterases are hypothesized to cleave the propionyl group, releasing the active Cordycepin. This intracellular conversion ensures that the therapeutic agent is delivered to its site of action.

Comparative Bioavailability Analysis: Methodologies and Findings

To validate the pro-drug hypothesis, a series of in vitro and in vivo experiments are essential. These studies directly compare the bioavailability and metabolic stability of N6-Propionyl Cordycepin to that of Cordycepin.

In Vitro Assessment: Caco-2 Permeability and Metabolic Stability

3.1.1 Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting human intestinal permeability.[20][21][22][23] When cultured, these cells form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the small intestine.[21]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer.[23]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

-

Permeability Assessment:

-

The test compounds (Cordycepin and N6-Propionyl Cordycepin) are added to the apical (A) side of the monolayer.

-

Samples are collected from the basolateral (B) side at various time points.

-

To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B to A).[21][23]

-

-

Quantification: The concentration of the compounds in the collected samples is determined by a validated analytical method, typically HPLC-MS/MS.[23]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.

-

The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

3.1.2 Experimental Protocol: In Vitro Metabolic Stability in Plasma/S9 Fractions

This assay evaluates the susceptibility of the compounds to degradation by metabolic enzymes present in plasma and liver fractions.

Methodology:

-

Preparation of Matrices: Pooled human plasma and liver S9 fractions (containing a mixture of cytosolic and microsomal enzymes) are used.

-

Incubation: The test compounds are incubated with the plasma or S9 fractions (fortified with necessary cofactors like NADPH for S9) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Quantification: The remaining concentration of the parent compound is quantified by HPLC-MS/MS.

-

Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.

3.1.3 Comparative Data Summary

| Parameter | Cordycepin | N6-Propionyl Cordycepin | Rationale |

| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Low | Moderate to High | The propionyl group increases lipophilicity, potentially enhancing passive diffusion across the intestinal epithelium. |

| Efflux Ratio (Papp B→A / Papp A→B) | >2 | ~1 | Cordycepin may be a substrate for efflux transporters, while the modified structure of the pro-drug may not be recognized by these transporters. |

| Plasma Half-life (t₁/₂) (min) | Very Short | Significantly Longer | The propionyl group effectively shields the molecule from degradation by adenosine deaminase present in the blood. |

| Liver S9 Fraction Half-life (t₁/₂) (min) | Short | Moderate | Demonstrates protection from hepatic metabolism, with the expectation of some conversion back to the active form by esterases. |

In Vivo Pharmacokinetic Evaluation in Rodent Models

3.2.1 Experimental Protocol: Oral Gavage Pharmacokinetic Study in Rats/Mice

This study is crucial for determining the oral bioavailability and overall pharmacokinetic profile of the compounds in a living organism.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are fasted overnight before dosing.

-

Dosing:

-

Oral (PO) Group: A suspension or solution of the test compound is administered via oral gavage.

-

Intravenous (IV) Group: A solution of the test compound is administered via tail vein injection to determine the absolute bioavailability.

-

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent compound (and its major metabolite, where applicable) are quantified by a validated HPLC-MS/MS method.

3.2.2 Bioanalytical Method: HPLC-MS/MS for Plasma Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[24][25]

Methodology:

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.

-

Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analyte from other components.[26] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.[26]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

-

Calibration and Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of the unknown samples are determined from this curve.

3.2.3 Comparative Pharmacokinetic Parameters

| Parameter | Cordycepin (Oral) | N6-Propionyl Cordycepin (Oral) | Interpretation |

| Cmax (ng/mL) | Undetectable or Very Low | Significantly Higher | Demonstrates that the pro-drug is effectively absorbed from the GI tract and is stable in circulation. |

| Tmax (h) | N/A | Typically 1-2 hours | Reflects the time to reach maximum plasma concentration. |

| AUC (ng·h/mL) | Very Low | Substantially Increased | The total drug exposure is markedly improved with the pro-drug strategy. |

| Bioavailability (F%) | <1% | Significantly Increased | The pro-drug approach dramatically enhances the fraction of the administered dose that reaches systemic circulation. |

Mechanistic Insights and Therapeutic Implications

The data from the in vitro and in vivo studies provide a clear picture of the advantages of the N6-Propionyl Cordycepin pro-drug strategy.

Visualizing the Metabolic Fate

The following diagram illustrates the different metabolic pathways of Cordycepin and N6-Propionyl Cordycepin, highlighting the protective effect of the propionyl group.

Caption: Metabolic fate of oral Cordycepin vs. N6-Propionyl Cordycepin.

Downstream Signaling Consequences of Enhanced Bioavailability

Increased intracellular concentrations of active Cordycepin, made possible by the pro-drug, lead to more robust and sustained activation of its downstream signaling targets.

Caption: Enhanced downstream signaling due to increased Cordycepin delivery.

Discussion: Translating Enhanced PK into Improved PD (Pharmacodynamics)

The improved pharmacokinetic (PK) profile of N6-Propionyl Cordycepin is expected to translate into a more favorable pharmacodynamic (PD) response. By delivering higher and more sustained levels of active Cordycepin to target tissues, the pro-drug approach can:

-

Achieve Therapeutic Concentrations: Reach and maintain Cordycepin concentrations that are sufficient to effectively modulate signaling pathways like AMPK and mTOR.

-

Improve Efficacy: Lead to a greater therapeutic effect at a lower equivalent dose of the parent drug.

-

Reduce Dosing Frequency: The longer half-life may allow for less frequent administration, improving patient compliance.

-

Widen the Therapeutic Window: By potentially reducing the peak-to-trough fluctuations in plasma concentration, the pro-drug may minimize off-target effects and improve the overall safety profile.

Conclusion and Future Directions

The inherent pharmacokinetic limitations of Cordycepin have long been a barrier to its clinical development. The N6-Propionyl Cordycepin pro-drug strategy represents a significant advancement in overcoming these challenges. By protecting the molecule from rapid metabolic degradation, this approach substantially enhances oral bioavailability, leading to higher systemic exposure of the active compound.

The in vitro and in vivo data strongly support the superiority of N6-Propionyl Cordycepin over the parent molecule as a means of oral drug delivery. For researchers and drug development professionals, this pro-drug serves as a compelling candidate for further preclinical and clinical investigation across a range of therapeutic areas where Cordycepin has shown promise, including oncology, inflammatory diseases, and metabolic disorders.[2] Future work should focus on comprehensive toxicology studies, dose-ranging efficacy studies in relevant disease models, and ultimately, the translation of this promising pro-drug into clinical trials.

References

-

Cai, M., Chen, J., Luo, J., Jiang, W., Miao, L., & Han, C. (2023). Cordycepin: A review of strategies to improve the bioavailability and efficacy. Phytotherapy Research. [Link]

-

de Moor, C. H., et al. (2021). A Systematic Review of the Biological Effects of Cordycepin. Molecules. [Link]

-

Lee, J., et al. (2020). In vivo pharmacokinetic profiles of cordycepin and its metabolite, 3'-deoxyinosine, following administration of cordycepin in rats. ResearchGate. [Link]

-

Qin, P., et al. (2022). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. MDPI. [Link]

-

Tsai, T. H., et al. (2010). Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. PubMed. [Link]

-

Weng, T. C., et al. (2010). Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. ResearchGate. [Link]

-

Xiao, G., et al. (2020). Mechanism of Activation of AMPK by Cordycepin. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Systematic Review of the Biological Effects of Cordycepin [mdpi.com]

- 3. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cordycepin and kinase inhibition in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cordycepin and a preparation from Cordyceps militaris inhibit malignant transformation and proliferation by decreasing EGFR and IL-17RA signaling in a murine oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase-Preliminary Experimental and Theoretical Studies [mdpi.com]

- 16. Adenosine Deaminase Inhibitory Activity of Medicinal Plants: Boost the Production of Cordycepin in Cordyceps militaris [mdpi.com]

- 17. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Caco-2 Permeability | Evotec [evotec.com]

- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 23. enamine.net [enamine.net]

- 24. Determination of Adenosine and Cordycepin Concentrations in Cordyceps militaris Fruiting Bodies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CN102928526A - Method for Analyzing Adenosine and Cordycepin in Cordyceps Militaris by High Performance Liquid Chromatography - Google Patents [patents.google.com]

- 26. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to the Mechanism of Action of N6-Propionyl Cordycepin

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Propionyl Cordycepin is a synthetically derived prodrug of the naturally occurring bioactive nucleoside analog, cordycepin (3'-deoxyadenosine). This guide provides a comprehensive technical overview of the mechanism of action of N6-Propionyl Cordycepin, from its intracellular activation to its multifaceted effects on cellular processes. By masking the N6-amino group of cordycepin, the propionyl modification serves to protect the molecule from rapid metabolic inactivation, thereby enhancing its therapeutic potential. This document will detail the enzymatic conversion of N6-Propionyl Cordycepin to its active form, cordycepin, and the subsequent molecular events, including the inhibition of RNA synthesis and the modulation of key cellular signaling pathways such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways. Furthermore, this guide provides detailed experimental protocols for the investigation of its bioactivity and mechanism of action in a laboratory setting.

Introduction: The Rationale for a Prodrug Approach

Cordycepin, a derivative of the nucleoside adenosine, has garnered significant interest in the scientific community for its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects[1][2]. However, the therapeutic application of cordycepin has been hampered by its poor pharmacokinetic profile, primarily due to its rapid deamination by adenosine deaminase (ADA) in the bloodstream, which converts it into the inactive metabolite, 3'-deoxyinosine[1][3]. This rapid inactivation leads to a short biological half-life and reduced bioavailability, necessitating the administration of high doses to achieve a therapeutic effect[3].

To overcome this limitation, N6-Propionyl Cordycepin was designed as a prodrug. The addition of a propionyl group to the N6-amino position of the adenine ring sterically hinders the access of ADA, thus protecting the molecule from deamination[4]. Once inside the cell, the propionyl group is cleaved by intracellular esterases, releasing the active cordycepin[5]. This strategy aims to improve the in vivo stability and bioavailability of cordycepin, allowing for a more sustained therapeutic effect at lower concentrations.

Metabolic Activation of N6-Propionyl Cordycepin

The conversion of the inactive prodrug, N6-Propionyl Cordycepin, to the active drug, cordycepin, is a critical step in its mechanism of action. This biotransformation is primarily mediated by intracellular carboxylesterases.

The Role of Carboxylesterases

Carboxylesterases (CEs) are a family of serine hydrolases that are ubiquitously expressed in the body, with high concentrations found in the liver, intestines, and blood[5][6]. These enzymes are responsible for the hydrolysis of a wide range of ester- and amide-containing compounds, including many therapeutic prodrugs[6]. The propionyl group of N6-Propionyl Cordycepin is an ester linkage that is susceptible to cleavage by CEs, releasing cordycepin and propionic acid as byproducts.

The enzymatic activation of N6-Propionyl Cordycepin can be visualized as follows:

Caption: Metabolic activation of N6-Propionyl Cordycepin.

The Dual Mechanism of Action of Cordycepin

Once released, cordycepin exerts its biological effects through two primary mechanisms: the inhibition of RNA synthesis and the activation of AMP-activated protein kinase (AMPK).

Inhibition of RNA Synthesis via Chain Termination

Structurally, cordycepin is an analog of adenosine, but it critically lacks a hydroxyl group at the 3' position of its ribose sugar moiety[7]. This structural feature is the basis for its ability to inhibit RNA synthesis.

-

Phosphorylation: Upon entering the cell, cordycepin is phosphorylated by adenosine kinase and other cellular kinases to form cordycepin monophosphate (CoMP), diphosphate (CoDP), and triphosphate (CoTP)[1][7].

-

Incorporation into RNA: Cordycepin triphosphate (CoTP) can be recognized and utilized as an ATP analog by cellular RNA polymerases during transcription[8].

-

Chain Termination: When CoTP is incorporated into a growing RNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the premature termination of RNA chain elongation[8]. This effect is particularly pronounced in the process of mRNA polyadenylation, where long tracts of adenine residues are added to the 3' end of pre-mRNAs, a process crucial for mRNA stability, export, and translation[2][9][10].

The inhibition of polyadenylation by cordycepin can be depicted as follows:

Caption: Inhibition of mRNA polyadenylation by cordycepin.

Activation of AMP-Activated Protein Kinase (AMPK)

The second major mechanism of cordycepin action is the activation of AMPK, a key sensor and regulator of cellular energy homeostasis[9][11].

-

AMP Mimicry: Cordycepin monophosphate (CoMP), the first phosphorylated metabolite of cordycepin, is structurally similar to adenosine monophosphate (AMP)[11].

-

AMPK Activation: CoMP can bind to the γ-subunit of AMPK, mimicking the effect of high AMP levels that signal low cellular energy status[11]. This binding allosterically activates AMPK.

-

Downstream Effects: Activated AMPK phosphorylates a multitude of downstream targets, leading to a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes. A key downstream target of AMPK is the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis[6][9]. AMPK activation inhibits mTORC1, leading to a reduction in protein synthesis and cell proliferation[9].

The signaling cascade involving AMPK and mTOR is illustrated below:

Caption: Cordycepin-mediated activation of AMPK and inhibition of mTORC1.

Experimental Protocols for Mechanistic Studies

To investigate the mechanism of action of N6-Propionyl Cordycepin, a series of in vitro assays can be employed. The following protocols provide a framework for these studies.

In Vitro Hydrolysis of N6-Propionyl Cordycepin

This protocol is designed to assess the conversion of N6-Propionyl Cordycepin to cordycepin in the presence of liver microsomes, which are rich in carboxylesterases.

Materials:

-

N6-Propionyl Cordycepin

-

Cordycepin standard

-

Human liver microsomes (commercially available)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of N6-Propionyl Cordycepin in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the N6-Propionyl Cordycepin stock solution (final concentration to be determined based on desired kinetic analysis).

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate the proteins.

-

Analyze the supernatant by HPLC to quantify the disappearance of N6-Propionyl Cordycepin and the appearance of cordycepin.

HPLC Conditions (Example):

-

Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 20:80 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Injection Volume: 20 µL

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of N6-Propionyl Cordycepin on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

N6-Propionyl Cordycepin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of N6-Propionyl Cordycepin for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis for AMPK Activation

This protocol is used to assess the phosphorylation status of AMPK and its downstream target ACC (acetyl-CoA carboxylase) as an indicator of AMPK activation.

Materials:

-

Cell line of interest

-

N6-Propionyl Cordycepin

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with N6-Propionyl Cordycepin for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation and Interpretation

The data obtained from the aforementioned experiments can be presented in tables and graphs to facilitate interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of Cordycepin and N6-Propionyl Cordycepin

| Parameter | Cordycepin | N6-Propionyl Cordycepin |

| Half-life (t1/2) | Short | Extended |

| Bioavailability (F%) | Low | Increased |

| Metabolism | Rapid deamination by ADA | Hydrolysis by esterases |

Table 2: Hypothetical Enzyme Kinetic Parameters for the Hydrolysis of N6-Propionyl Cordycepin by Human Liver Microsomes

| Parameter | Value |

| Km (µM) | 50 |

| Vmax (nmol/min/mg protein) | 100 |

| kcat (min-1) | 20 |

| kcat/Km (min-1µM-1) | 0.4 |

Conclusion

N6-Propionyl Cordycepin represents a promising prodrug strategy to enhance the therapeutic efficacy of cordycepin. Its mechanism of action is initiated by intracellular enzymatic hydrolysis to release the active cordycepin, which then exerts its cytotoxic and metabolic effects through the dual mechanisms of RNA synthesis inhibition and AMPK activation. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate molecular details of N6-Propionyl Cordycepin's action and to evaluate its potential as a therapeutic agent in various disease models.

References

-

Wong, Y. Y., et al. (2010). Cordycepin inhibits protein synthesis and cell adhesion through effects on signal transduction. Journal of Biological Chemistry, 285(4), 2610-2621. [Link]

-

Tuli, H. S., et al. (2013). Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin. 3 Biotech, 4(1), 1-12. [Link]

-

Lee, H., et al. (2020). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. International Journal of Molecular Sciences, 21(21), 8043. [Link]

-

Holbein, S., et al. (2009). Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation. RNA, 15(5), 837-849. [Link]

-

Xia, Y., et al. (2017). Transcriptome Analysis Reveals the Flexibility of Cordycepin Network in Cordyceps militaris Activated by L-Alanine Addition. Frontiers in Microbiology, 8, 199. [Link]

-

Hawley, S. A., et al. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell Chemical Biology, 27(3), 303-313.e5. [Link]

-

Tuli, H. S., et al. (2021). Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential. Molecules, 26(14), 4349. [Link]

-

Lee, E. J., et al. (2018). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. International Journal of Molecular Sciences, 19(10), 3027. [Link]

-

de Moor, C. H., et al. (2021). A Systematic Review of the Biological Effects of Cordycepin. International Journal of Molecular Sciences, 22(16), 8683. [Link]

-

Kondrashov, A., et al. (2012). Cordycepin inhibits the nuclear polyadenylation of newly transcribed mRNAs. RNA, 18(11), 2116-2126. [Link]

-

Li, Y., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLoS ONE, 10(3), e0120059. [Link]

-

Kondrashov, A., et al. (2012). Inhibition of polyadenylation reduces inflammatory gene induction. RNA, 18(11), 2127-2137. [Link]

-

Chen, Y., et al. (2022). Metabolites and Their Bioactivities from the Genus Cordyceps. Molecules, 27(15), 4737. [Link]

-

Li, Y., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLoS ONE, 10(3), e0120059. [Link]

-

de Moor, C. H., et al. (2021). A Systematic Review of the Biological Effects of Cordycepin. International Journal of Molecular Sciences, 22(16), 8683. [Link]

-

Ashraf, S. A., et al. (2020). Cordycepin: A Biotherapeutic Molecule from Medicinal Mushroom. Molecules, 25(16), 3716. [Link]

-

Tuli, H. S., et al. (2013). Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin. 3 Biotech, 4(1), 1-12. [Link]

-

Xu, X., et al. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Pharmacology, 14, 1168435. [Link]

-

Zhang, Y., et al. (2021). In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment. RSC Advances, 11(13), 7384-7395. [Link]

-

Zhou, X., et al. (2023). Cordycepin: A review of strategies to improve the bioavailability and efficacy. Journal of Separation Science, 46(12), 2200845. [Link]

-

Zhou, X., et al. (2023). Cordycepin: A review of strategies to improve the bioavailability and efficacy. Journal of Separation Science, 46(12), 2200845. [Link]

-

Meijer, A. J., et al. (2015). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Molecules, 20(10), 18676-18704. [Link]

-

Hawley, S. A., et al. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell Chemical Biology, 27(3), 303-313.e5. [Link]

Sources

- 1. Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nuvisan.com [nuvisan.com]

- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of a new series of N6-arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-carboxamido derivatives of adenosine-5'-N-ethyluronamide as A1 and A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 9. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Adenosine Receptor Affinity of N6-Propionyl Cordycepin

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of N6-Propionyl Cordycepin, a novel derivative of the bioactive nucleoside analog, cordycepin. The primary focus of this document is to detail the methodologies required to determine the binding affinity of N6-Propionyl Cordycepin for the four subtypes of human adenosine receptors (A1, A2A, A2B, and A3). This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of purinergic signaling and the development of novel therapeutics targeting adenosine receptors. We will delve into the rationale for the N6-propionyl modification of cordycepin, provide detailed, step-by-step protocols for competitive radioligand binding assays, and present a clear structure for data analysis and interpretation. Furthermore, we will visualize the intricate signaling pathways associated with adenosine receptor activation to provide a holistic understanding of the potential functional consequences of N6-Propionyl Cordycepin binding.

Introduction: The Rationale for N6-Propionyl Cordycepin

Cordycepin (3'-deoxyadenosine) is a naturally occurring adenosine analog with a wide range of documented pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2] Its structural similarity to adenosine allows it to interact with various intracellular and extracellular targets, including adenosine receptors.[3] Cordycepin is known to have a good affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[4]

The N6 position of the adenine ring is a critical site for modification to enhance the affinity and selectivity of adenosine receptor ligands.[5] Substitution at this position can significantly alter the interaction of the ligand with the receptor binding pocket, leading to a more favorable pharmacological profile.[2][6] The addition of a propionyl group, a short-chain fatty acid, at the N6 position is a rational chemical modification aimed at exploring the structure-activity relationship of cordycepin. Propionate itself is a biologically active molecule, and its incorporation into the cordycepin scaffold may modulate the compound's pharmacokinetic and pharmacodynamic properties.[7] This guide, therefore, outlines the necessary steps to characterize the adenosine receptor affinity of this novel compound, N6-Propionyl Cordycepin.

The Adenosine Receptor Family: Key Therapeutic Targets

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play a crucial role in regulating a vast array of physiological processes.[8][9] There are four distinct subtypes: A1, A2A, A2B, and A3, each with a unique tissue distribution and signaling mechanism.[4]

-

A1 Adenosine Receptor (A1AR): Typically coupled to Gi/o proteins, A1AR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] A1ARs are highly expressed in the brain, heart, and adipose tissue and are involved in neuroprotection, cardiac rhythm regulation, and inhibition of lipolysis.[4]

-

A2A Adenosine Receptor (A2AAR): Coupled to Gs proteins, A2AAR activation stimulates adenylyl cyclase, leading to an increase in cAMP levels.[10][11] These receptors are abundant in the striatum, immune cells, and blood vessels, and play a key role in regulating dopamine release, inflammation, and vasodilation.[8]

-

A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, A2BARs have a lower affinity for adenosine compared to A1 and A2A receptors.[8] They are expressed in the lung, intestine, and mast cells and are implicated in inflammatory responses and bronchoconstriction.[8]

-

A3 Adenosine Receptor (A3AR): Similar to A1AR, A3ARs are coupled to Gi/o proteins and their activation inhibits adenylyl cyclase.[3][12] They are found in immune cells, the heart, and lungs, and are involved in cardioprotection and modulation of inflammation.[3][13]

Experimental Protocol: Determining Binding Affinity via Competitive Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of an unlabeled test compound for a receptor.[14][15] The principle of this assay is to measure the ability of the test compound (N6-Propionyl Cordycepin) to displace a radiolabeled ligand with known high affinity and selectivity for a specific adenosine receptor subtype.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).[16][17][18]

-

Radioligands:

-

Test Compound: N6-Propionyl Cordycepin (synthesized and purified).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective adenosine receptor agonist like NECA (5'-N-Ethylcarboxamidoadenosine).[16]

-

Buffers and Solutions:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Instrumentation:

-

Liquid Scintillation Counter (for ³H).

-

Gamma Counter (for ¹²⁵I).

-

Filtration apparatus with glass fiber filters.

-

Experimental Workflow

The following diagram illustrates the general workflow for the competitive radioligand binding assay.

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol

-

Cell Membrane Preparation: Culture the specific adenosine receptor-expressing cell line to a sufficient density. Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate or individual tubes, add the following components in order:

-

50 µL of binding buffer.

-

50 µL of the appropriate radioligand at a fixed concentration (typically at or near its Kd).

-

50 µL of either:

-

Binding buffer (for total binding).

-

Non-specific binding control (e.g., 10 µM NECA).

-

Varying concentrations of N6-Propionyl Cordycepin.

-

-

100 µL of the cell membrane suspension.

-

-

Incubation: Incubate the reaction mixtures at 25°C for 60 minutes with gentle agitation to reach equilibrium.[16]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and quantify the amount of bound radioactivity.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of N6-Propionyl Cordycepin.

-

Determine the IC50 value (the concentration of N6-Propionyl Cordycepin that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation and Interpretation

The binding affinities of N6-Propionyl Cordycepin for the four adenosine receptor subtypes should be summarized in a clear and concise table for easy comparison with the parent compound, cordycepin, and other standard adenosine receptor ligands.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| N6-Propionyl Cordycepin | TBD | TBD | TBD | TBD |

| Cordycepin | ~500-1000 | ~200-500 | ~1000-5000 | ~100-300 |

| Adenosine | 15 | 210 | 15000 | 330 |

| NECA (Agonist) | 6.4 | 14 | 1300 | 26 |

| Caffeine (Antagonist) | 12000 | 2400 | 31000 | >100000 |

Note: Ki values for Cordycepin are estimated based on qualitative reports of its affinity for all four subtypes.[4] Values for Adenosine, NECA, and Caffeine are representative literature values. TBD = To Be Determined.

Adenosine Receptor Signaling Pathways

Understanding the signaling pathways downstream of each adenosine receptor subtype is crucial for predicting the potential functional effects of N6-Propionyl Cordycepin. The following diagrams illustrate the canonical signaling cascades for Gi/o-coupled (A1 and A3) and Gs-coupled (A2A and A2B) adenosine receptors.

Gi/o-Coupled Adenosine Receptor Signaling (A1 and A3)

Caption: Gi/o-coupled signaling pathway for A1 and A3 receptors.

Gs-Coupled Adenosine Receptor Signaling (A2A and A2B)

Caption: Gs-coupled signaling pathway for A2A and A2B receptors.

Conclusion

This technical guide provides a robust and comprehensive framework for the systematic evaluation of N6-Propionyl Cordycepin's affinity for the four human adenosine receptor subtypes. By following the detailed protocols for competitive radioligand binding assays and utilizing the provided context on adenosine receptor biology and signaling, researchers can effectively characterize this novel compound. The resulting data will be instrumental in elucidating the structure-activity relationships of N6-substituted cordycepin derivatives and will pave the way for further preclinical development of promising new therapeutic agents targeting the adenosinergic system.

References

-

Katritch, V., et al. (2014). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 57(11), 4875-4887. [Link]

-

He, W.-Q., et al. (2003). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research, 93(8), 757-766. [Link]

-

Sheth, S., et al. (2014). Adenosine Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences, 15(2), 2024-2052. [Link]

-

Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591-1658. [Link]

-

Tosh, D. K., et al. (2021). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Chemical Neuroscience, 12(15), 2846-2859. [Link]

-

Bio-Rad. A2A receptor signaling Pathway Map. [Link]

-

Hussain, M., et al. (2023). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Wikipedia. Adenosine receptor. [Link]

-

ResearchGate. Adenosine receptors and their main signaling pathways. [Link]

-

Jacobson, K. A., et al. (2020). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. British Journal of Pharmacology, 177(11), 2465-2483. [Link]

-

Ali, S., et al. (2020). Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. Current Pharmaceutical Design, 26(28), 3396-3406. [Link]

-

Fleysher, M. H., et al. (1980). Some Short-Chain N6-substituted Adenosine Analogues With Antitumor Properties. Journal of Medicinal Chemistry, 23(12), 1448-1452. [Link]

-

Tuli, H. S., et al. (2013). Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin. 3 Biotech, 4(1), 1-12. [Link]

-

Baraldi, P. G., et al. (2008). Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors. Purinergic Signalling, 4(4), 287-303. [Link]

-

Congreve, M., & Marshall, F. (2017). Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation. Methods in Molecular Biology, 1647, 1-16. [Link]

-

Li, Y., et al. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology, 13, 849993. [Link]

-

ResearchGate. Binding affinity of agonists and antagonists of adenosine receptors (Ki values in nM). [Link]

-

Romo-Mancillas, A., et al. (2020). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules, 25(21), 5130. [Link]

-

BPS Bioscience. Adenosine A2A Receptor Functional HEK293 Cell Line. [Link]

-

Kim, K. M., et al. (2000). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 43(13), 2533-2545. [Link]

-

Eurofins. A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Jacobson, K. A. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Cellular Neuroscience, 13, 125. [Link]

-

Sircar, J. C., & Gilbertsen, R. B. (1987). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry, 30(11), 2056-2061. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Wikipedia. Adenosine A3 receptor. [Link]

-

Wikipedia. Adenosine A2A receptor. [Link]

-

El-Emam, A. A., et al. (2017). Synthesis of acyclic analogues of adenosine sulfonamides and their activity against RNA cap guanine N7-methyltransferase of SARS. RSC Advances, 7(64), 40385-40393. [Link]

-

Bio-Rad. A3 receptor signaling Pathway Map. [Link]

-

Müller, C. E. (2009). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 52(1), 1-21. [Link]

-

Idzko, M., et al. (2021). Special Issue “Molecular Research on Adenosine Receptors: From Cell Biology to Human Diseases”. International Journal of Molecular Sciences, 22(16), 8827. [Link]

-

ResearchGate. Adenosine receptor genes expression in human liver cell lines. [Link]

-

Chen, T., et al. (2023). Role of adenosine A2a receptor in cancers and autoimmune diseases. Immunology and Immunogenetics, 11(1), e826. [Link]

-

Trivedi, B. K., & Bruns, R. F. (1989). C2,N6-disubstituted adenosines: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 32(8), 1667-1673. [Link]

-

Wikipedia. Metabolism. [Link]

-

Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

-

ResearchGate. A3 receptor pathways. [Link]

-

Marques, C., et al. (2022). Gut Microbiota and Short-Chain Fatty Acids in Cardiometabolic HFpEF: Mechanistic Pathways and Nutritional Therapeutic Perspectives. Nutrients, 14(19), 3982. [Link]

-

Jacobson, K. A. (2007). Recent developments in adenosine receptor ligands and their potential as novel drugs. Expert Opinion on Therapeutic Patents, 17(4), 389-402. [Link]

-

Chung, F. L., et al. (1985). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-epsilon-adenosine): a new cytotoxic fluorescent nucleoside. Journal of Medicinal Chemistry, 28(7), 945-951. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]